Bikhaconitine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6078-26-8 |
|---|---|
Molecular Formula |
C36H51NO11 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-9-37-17-33(18-41-3)13-12-24(44-6)36-21-15-34(40)25(45-7)16-35(48-19(2)38,27(30(36)37)28(46-8)29(33)36)26(21)31(34)47-32(39)20-10-11-22(42-4)23(14-20)43-5/h10-11,14,21,24-31,40H,9,12-13,15-18H2,1-8H3/t21-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
InChI Key |
CYIFGHJXUWZGSW-GRXCUHEDSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
Origin of Product |
United States |
Structural Characterization and Chemical Classification of Bikhaconitine
Classification within C19-Diterpenoid Alkaloids
Diterpenoid alkaloids are a class of natural products characterized by a nitrogen atom integrated into a diterpene framework. They are categorized based on the number of carbon atoms in their core skeleton into C18, C19, and C20 types. nih.govnih.gov Bikhaconitine belongs to the C19-diterpenoid alkaloids, which are also referred to as norditerpenoid alkaloids. nih.govwikipedia.org This is the most extensive and structurally complex class of diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera. nih.gov
The defining feature of C19-diterpenoid alkaloids is a highly intricate and rigid cage-like structure built upon a hexacyclic A-F ring system. frontiersin.org These compounds are biosynthetically derived from C20-diterpenoid precursors through the oxidative removal of a carbon atom (typically C-4). This compound is specifically classified as an aconitine-type C19-diterpenoid alkaloid, a subgroup known for its complex oxygenation patterns and ester functional groups. frontiersin.org
Core Aconitane (B1242193) Skeleton and Ring System Analysis
The fundamental framework of this compound is the aconitane skeleton. This is a hexacyclic, nitrogen-bridged carbon skeleton that forms the core of aconitine-type alkaloids. The ring system is systematically labeled A through F and comprises a complex fusion of six rings. The conformation of these rings imparts a rigid, three-dimensional structure to the molecule. The molecular structure of pseudaconitine, a closely related alkaloid, reveals a fused ring system containing two chair, one half-chair, one boat, and two envelope conformations, which is characteristic of the aconitane core. researchgate.net
Functional Group Analysis and Stereochemical Descriptors
This compound's chemical complexity arises from the extensive array of functional groups attached to its aconitane core. A detailed analysis of its structure reveals the presence of multiple oxygen-containing substituents that significantly influence its chemical properties.
Key Functional Groups in this compound:
Ester Groups: The molecule contains two ester linkages. An acetate (B1210297) group is located at the C-8 position, and a 3,4-dimethoxybenzoate (veratroyl) group is attached at the C-14 position. drugfuture.com
Methoxy (B1213986) Groups: There are three methoxy (-OCH₃) groups situated at positions C-1, C-6, and C-16. drugfuture.com
Ethyl Group: An ethyl (-CH₂CH₃) group is attached to the nitrogen atom within the heterocyclic ring system. drugfuture.com
Methoxymethyl Group: A methoxymethyl (-CH₂OCH₃) group is present at the C-4 position. drugfuture.com
Hydroxyl Group: A free hydroxyl (-OH) group is located at the C-13 position. drugfuture.com
The stereochemistry of this compound is precisely defined, with multiple chiral centers contributing to its specific three-dimensional shape. The systematic name includes the stereochemical descriptors (1α, 6α, 14α, 16β), which indicate the spatial orientation of the substituents on the aconitane skeleton. drugfuture.com This specific stereoisomerism is critical for its interaction with biological systems.
Comparative Structural Analysis with Related Aconitum Alkaloids
This compound shares its core C19-diterpenoid aconitane skeleton with other well-known alkaloids from the Aconitum genus, such as Aconitine (B1665448) and Pseudaconitine. The primary structural differences among these compounds lie in the nature and position of their substituent groups, particularly the ester moieties and the oxygenation pattern.
Aconitine: Aconitine is a prototypical C19-diterpenoid alkaloid. frontiersin.org The main structural difference from this compound is at the C-14 ester position. Aconitine possesses a benzoyl group at C-14, whereas this compound features a 3,4-dimethoxybenzoyl (veratroyl) group at the same position. This substitution adds two methoxy groups to the aromatic ring of the ester substituent in this compound.
Pseudaconitine: Also known as nepaline, Pseudaconitine is structurally very similar to this compound. wikipedia.org The key distinction is an additional hydroxyl group at the C-3 position in Pseudaconitine, which is absent in this compound. This difference is reflected in their respective molecular formulas.
The following table provides a comparative summary of the key structural features of this compound, Aconitine, and Pseudaconitine.
| Feature | This compound | Aconitine | Pseudaconitine |
| Molecular Formula | C₃₆H₅₁NO₁₁ nih.gov | C₃₄H₄₇NO₁₁ wikipedia.org | C₃₆H₅₁NO₁₂ wikipedia.org |
| Core Skeleton | Aconitane | Aconitane | Aconitane |
| C-8 Substituent | Acetate drugfuture.com | Acetate wikipedia.org | Acetate wikipedia.org |
| C-14 Substituent | 3,4-Dimethoxybenzoate drugfuture.com | Benzoate wikipedia.org | 3,4-Dimethoxybenzoate wikipedia.org |
| C-3 Substituent | Hydrogen | Hydroxyl | Hydroxyl wikipedia.org |
Derivatives, Analogues, and Structural Modification Research
Isolation and Characterization of Naturally Occurring Bikhaconitine Derivatives (e.g., Lipo-alkaloids)
The Aconitum genus is known to produce a vast array of diterpenoid alkaloids, with over 450 derivatives of aconitine-type C19 and C20-diterpenoid alkaloids identified across various species wikipedia.org. This compound itself is isolated from Aconitum ferox and Aconitum balfourii researchgate.netnih.gov. Naturally occurring derivatives of this compound have been characterized, expanding the understanding of its structural diversity. For instance, veratroylbikhaconine has been isolated from Aconitum balfourii and identified as the 3-deacetyl derivative of this compound, a structural relationship confirmed through partial hydrolysis experiments wikipedia.org.
A significant class of natural derivatives are the lipo-alkaloids, which are esters of diterpenoid alkaloids with long-chain fatty acids. These compounds are particularly notable because their concentrations can increase following traditional processing methods of Aconitum roots wikipedia.orgnih.gov. While many lipo-alkaloids have been identified, such as 26 lipo-alkaloids from Aconitum carmichaelii roots, the isolation and elucidation of pure lipo-alkaloids from plants have been challenging. One example of a pure lipo-alkaloid isolated and characterized by NMR from plants is 8-O-azeloyl-14-benzoylaconine wikipedia.org. From Aconitum ferox root tubers, spectral investigations have revealed new lipo-alkaloids, specifically C-8 stearoyl, linoleoyl, and palmitoyl (B13399708) esters of norditerpenoid alkaloids nih.gov. AC linoleate, another lipo-diterpenoid alkaloid, has also been identified from Aconitum sinchiangense nih.gov.
Design and Synthesis of Semi-synthetic this compound Analogues
Beyond natural isolation, semi-synthesis plays a crucial role in obtaining analogues of this compound and related aconitine-type alkaloids. This approach allows for targeted modifications that might not occur naturally or in sufficient quantities for study. The general strategy involves using natural products as starting materials to design and synthesize derivatives that often exhibit enhanced properties nih.gov.
In the context of aconitine-derived lipo-alkaloids, semi-synthetic routes have been developed. For example, 14-benzoylaconine-8-palmitate and 14-benzoylaconine-8-linoleate have been produced semi-synthetically to investigate their properties wikipedia.org. The semi-synthesis of aconitine-derived lipo-alkaloids has been reported using modified methods, highlighting the ongoing efforts to create these complex esters for further research wikidata.org. This synthetic versatility is facilitated by the unique cage-like structure of C19-diterpenoid alkaloids, which lends itself to structural alterations nih.gov.
Strategies for Chemical Derivatization to Explore New Molecular Entities
Chemical derivatization is a powerful strategy to explore new molecular entities based on the this compound scaffold. This involves introducing or modifying functional groups to alter the compound's properties. Research in this area is driven by the potential to improve various aspects of phytochemicals, including their physicochemical and pharmacokinetic characteristics, leading to altered or enhanced biological activities wikidata.org.
Common strategies for chemical derivatization of complex natural products like aconitine-type alkaloids include reduction, oxidation, rearrangement, substitution, addition, condensation, and reactions with organometallic reagents wikidata.org. For aconitine (B1665448), which shares the C19-diterpenoid framework with this compound, modifications have been successfully implemented on various parts of the skeleton, including the A-ring, C-ring, D-ring, and the N-atom nih.gov. Traditional processing methods of Aconitum species also exemplify chemical transformations; for instance, toxic alkaloids like pseudaconitine can be converted into less toxic compounds such as veratroyl pseudoaconine through deacetylation and oxidation reactions nih.govmdpi.com. This demonstrates how chemical changes, whether intentional or induced by processing, can lead to new entities with modified characteristics.
Modifications to the Aconitane (B1242193) Framework
Modifications to the core aconitane framework are central to understanding the structure-activity relationships of this compound and its analogues. The C19-diterpenoid alkaloids, including this compound, possess a hexacyclic ring framework (ABCDEF-ring) with multiple oxygen substituents (e.g., hydroxyl, methoxy (B1213986), and acyloxy groups) nih.gov. Research often focuses on specific positions within this complex cage-like structure.
Key modification sites on the aconitane skeleton that have been explored include the A-ring, C-ring, D-ring, and the nitrogen atom nih.gov. Specific examples of structural changes that lead to altered properties include:
Deacetylation: The naturally occurring veratroylbikhaconine is a 3-deacetyl derivative of this compound, indicating a modification at the C-3 position wikipedia.org. Similarly, traditional processing can lead to deacetylation of diester diterpenoid alkaloids, forming monoester diterpenoid alkaloids nih.govmdpi.com.
Esterification: The formation of lipo-alkaloids involves esterification, typically at the C-8 position, with various long-chain fatty acids like stearoyl, linoleoyl, or palmitoyl groups wikipedia.orgnih.gov. The presence of aroyl or aroyloxy groups at the R-14 position has been shown to significantly influence analgesic potential compared to those at the R-4 position in aconitum alkaloids, highlighting the importance of specific esterification sites wikipedia.org.
Functional Group Introduction: Novel C20-diterpenoid alkaloid derivatives have been synthesized with different functional groups at the C-11 position, demonstrating the ability to introduce diverse functionalities onto the framework wikidata.org.
These targeted modifications to the aconitane framework provide critical insights into how structural changes influence the chemical and potential biological attributes of this compound and its numerous analogues.
Structure Activity Relationship Sar Studies of Bikhaconitine and Its Analogues
Computational Approaches to SAR Analysis
Computational methods are invaluable for dissecting the complex relationship between the structure of diterpenoid alkaloids and their biological activities. oncodesign-services.com These approaches, including molecular modeling, docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the prediction of bioactivity and the elucidation of interaction mechanisms at a molecular level.
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. oncodesign-services.com While specific molecular docking studies for bikhaconitine are not extensively documented in the available literature, research on the parent compound, aconitine (B1665448), offers a strong predictive framework.
Docking studies on aconitine have been used to explore its interaction with various biological targets, including voltage-gated sodium channels, which are primary targets for its neurotoxic effects. nih.gov These simulations model the binding of the alkaloid within the receptor's active site, identifying key interactions such as hydrogen bonds and van der Waals forces that stabilize the complex. For instance, docking studies have predicted interactions between aconitine and targets like cytosolic phospholipase A2 (cPLA2) and glycogen synthase 1 (GYS1). researchgate.net Given the structural similarity between this compound and aconitine—differing primarily in the C-14 ester substituent (anisoyl vs. benzoyl)—it is hypothesized that they share similar binding modes. The additional methoxy (B1213986) group on the C-14 anisoyl group of this compound compared to the benzoyl group of aconitine may influence binding affinity and selectivity through altered electronic and steric properties, a hypothesis that awaits confirmation through direct computational and experimental studies.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Several QSAR studies on the toxicity of Aconitum and Delphinium alkaloids have identified key molecular descriptors that reliably predict their biological effects. researchgate.netnih.gov
These models often utilize physicochemical descriptors calculated from the molecular structure. A study on 19 alkaloids with the lycoctonine skeleton demonstrated that parameters like the Topological Polar Surface Area (TPSA) and the number of carbonyl groups (nC=O), when combined with lipophilicity (MlogP), are crucial for predicting toxicity. nih.gov The findings confirm the importance of a molecule's hydrogen-bonding capability for receptor binding. nih.gov Other QSAR analyses have shown that toxicity is reliably dependent on atomic packing density, surface polarity, and the number of C=O groups. researchgate.net Quantum-chemical descriptors, such as the HOMO-LUMO energy gap, have also been identified as significant, confirming the role of charge transfer in receptor-ligand interactions. nih.gov
Although these studies did not focus exclusively on this compound, it was included within the broader dataset of Aconitum alkaloids. The QSAR models developed from these comprehensive analyses are applicable to this compound and its analogues, allowing for the prediction of their activity based on these established molecular descriptors.
Table 1: Key Molecular Descriptors in QSAR Models for Aconitum Alkaloid Toxicity
| Descriptor | Description | Correlation with Toxicity | Reference |
| MlogP | Molecular Lipophilicity | Positive correlation; higher lipophilicity often linked to increased toxicity. | nih.gov |
| TPSA | Topological Polar Surface Area | Important for H-bonding capability and receptor binding. | nih.gov |
| nC=O | Number of Carbonyl Fragments | Significant descriptor, highlighting the role of ester/carbonyl groups. | nih.gov |
| HOMO-LUMO Gap | Energy gap between Highest Occupied and Lowest Unoccupied Molecular Orbitals | Confirms the crucial role of charge transfer in the interaction with receptors. | nih.gov |
| Steric Energies | Repulsion energies within the molecule | Higher steric energies were found in more toxic groups of alkaloids. | nih.gov |
Influence of Specific Functional Groups on Molecular Recognition
The biological activity of C19-diterpenoid alkaloids is highly dependent on the presence and orientation of various functional groups attached to the core skeleton. Studies on aconitine and its analogues have identified several key structural features that are critical for molecular recognition and subsequent biological effects. nih.gov These include the tertiary amine in ring A, methoxy groups at multiple positions, and hydroxyl groups. For analgesic activity, a tertiary amine in ring A has been identified as an important structural feature. scilit.com The moderate basicity and compact spatial structure of the nitrogen atom are thought to contribute to the retention of activity. nih.gov Furthermore, the methoxy group at the C-6 position has been identified as an effective group for anti-inflammatory activity. mdpi.com The introduction of a hydroxyl group at the 3-position has also been shown to enhance biological activity. nih.gov
Stereochemical Determinants of this compound's Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. nih.govresearchgate.netmalariaworld.org Natural products are typically biosynthesized in an enantiomerically pure form, and their interactions with biological macromolecules like receptors and enzymes are highly stereospecific. nih.gov
This compound possesses a complex and rigid polycyclic structure with numerous stereocenters. mdpi.com This intricate architecture means that its shape is precisely defined. Biological receptors are also chiral and have specific three-dimensional binding pockets. Consequently, effective binding can only occur when the alkaloid has the correct stereochemical configuration to achieve geometric and electronic complementarity with its target. ankara.edu.tr
Impact of Ester Groups and Substituents on Activity Profiles
Among the most critical structural features of aconitine-type alkaloids, including this compound, are the ester groups located at the C-8 and C-14 positions. SAR studies have conclusively shown that these diester functionalities are the primary determinants of the high toxicity associated with this class of compounds. nih.govmdpi.com
This compound features an acetyl group at C-8 and an anisoyl group at C-14. The high toxicity of these diester diterpenoid alkaloids is directly linked to this arrangement. nih.gov The hydrolysis of these ester groups, a process that occurs during traditional herbal processing, leads to a dramatic reduction in toxicity. mdpi.com
Hydrolysis of the C-8 Acetyl Ester: The removal of the acetyl group at the C-8 position to yield a hydroxyl group results in a monoester alkaloid. This monoester derivative is significantly less toxic than the parent diester compound. For example, benzoylaconine (the C-8 hydrolysis product of aconitine) is approximately 200-fold less toxic than aconitine. nih.gov
Hydrolysis of the C-14 Aromatic Ester: Subsequent hydrolysis of the aromatic ester group at the C-14 position results in an alcohol amine diterpenoid alkaloid, such as aconine (from aconitine). These compounds, which lack both ester groups, are substantially less toxic, with aconine being over 1000-fold less toxic than aconitine. nih.gov
This relationship clearly indicates that both the C-8 and C-14 ester groups are essential for the potent activity and high toxicity of this compound and its analogues. The C-14 aromatic ring substituent also plays a role; substituting the phenyl ring can lead to a decrease in activity. nih.gov
Table 2: Effect of Ester Group Hydrolysis on the Toxicity of Aconitine (as an analogue for this compound)
| Compound | Structure | C-8 Group | C-14 Group | Relative Toxicity | Reference |
| Aconitine | Diester Alkaloid | Acetyl | Benzoyl | Very High | nih.gov |
| Benzoylaconine | Monoester Alkaloid | Hydroxyl | Benzoyl | ~200x Less Toxic | nih.gov |
| Aconine | Alcohol Amine | Hydroxyl | Hydroxyl | >1000x Less Toxic | nih.gov |
Molecular and Cellular Mechanisms of Action of Bikhaconitine in Vitro Studies
Interaction with Voltage-Gated Sodium Channels (Nav Channels)
Voltage-gated sodium (Nav) channels are integral membrane proteins crucial for the initiation and propagation of action potentials in electrically excitable cells, including neurons and muscle cells. ontosight.aisci-toys.comnih.gov They consist of a pore-forming α-subunit and one or more auxiliary β-subunits that modulate channel gating and expression. ontosight.ai
Aconitine-type diterpenoid alkaloids, including Bikhaconitine, are recognized for their ability to interact with voltage-gated sodium channels. nih.govdaneshyari.comfishersci.canih.gov This interaction typically leads to an increase in the permeability of the cell membrane to sodium ions. nih.gov Specifically, aconitine (B1665448), a closely related alkaloid, is known to bind to neurotoxin binding site 2 on the α-subunit of the Nav channel protein. fishersci.canih.gov This binding event induces structural modifications in the protein, which ultimately results in the opening of the channel gate. fishersci.ca The binding of these alkaloids to Nav channels can suppress their inactivation, leading to sustained, non-inactivating currents. sci-toys.com This mechanism involves voltage-dependent conformational changes in the channel, particularly within the S6 segments that line the cytoplasmic pore, which are crucial for drug binding. ontosight.ai
Electrophysiological studies, particularly using techniques like patch-clamp, are the gold standard for characterizing the function and pharmacology of ion channels in vitro. ctdbase.orgwikidata.org While direct patch-clamp data specifically for this compound on Nav channels are not extensively detailed in the immediate search results, the broader class of Aconitum alkaloids, from which this compound is derived, has been subject to such investigations. For instance, alkaloids from Aconitum carmichaelii have shown inhibitory effects on ventricular-specific sodium currents using whole-cell patch voltage-clamp techniques. nih.gov The primary mechanism of action for alkaloids from Aconitum ferox (a source of this compound) involves decreasing the excitability of afferent neurons through electrophysiological means, leading to a reduction in CA1 neuron activity by blocking neurotransmission. scitoys.comafjbs.com This suggests that these compounds, including this compound, exert their effects by altering the electrical properties of cell membranes, consistent with Nav channel modulation.
Modulation of Potassium Channels (K+ Channels)
Potassium (K+) channels are a diverse family of ion channels that play critical roles in regulating cellular excitability, secretion, proliferation, and volume. ctdbase.org They are activated by changes in transmembrane potential (voltage gating) or intracellular ligands (ligand gating), and their activity can be further modulated by various cytoplasmic ligands and phosphorylation. ctdbase.org
Cellular Pathway Perturbations
Research into the cellular effects of this compound, particularly concerning cell proliferation and programmed cell death, is often discussed in the context of the wider Aconitum alkaloid family due to their shared biological activities.
While direct studies on this compound's effect on cell proliferation are not explicitly detailed, numerous in vitro investigations have demonstrated that aconitine and other Aconitum alkaloids can impede cell proliferation in various cancer cell lines. nih.govfishersci.canih.govnih.govfrontiersin.orgfrontiersin.org For example, aconitine has shown a significant inhibitory effect on the proliferation of hepatoma carcinoma MHCC97 cells frontiersin.org and human pancreatic cancer cell lines (Miapaca-2 and PANC-1) in a dose- and time-dependent manner. nih.gov Another related compound, aconitine linoleate, exhibited promising anti-proliferative activity against MCF-7 and MCF-7/ADR breast cancer cells, with IC50 values of 7.58 µM and 7.02 µM, respectively. frontiersin.org This modulation of cell proliferation often involves the perturbation of key signaling pathways.
Aconitine-type alkaloids are also known to induce programmed cell death, or apoptosis, in various cellular models in vitro. nih.govfishersci.canih.govnih.govfrontiersin.orgfrontiersin.orgmedkoo.com Apoptosis is a highly regulated process crucial for maintaining cellular homeostasis, and its dysregulation is a hallmark of diseases like cancer. medkoo.comresearchgate.netcaymanchem.com
Mechanisms observed for related aconitine-type alkaloids include:
Modulation of Signaling Pathways : Aconitine can negatively modulate the mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and phosphatidylinositol-3-hydroxykinase (PI3K)/protein kinase B (AKT) signaling pathways. fishersci.cafrontiersin.org It also inhibits the NF-κB signaling pathway, which is crucial for cell survival and proliferation. nih.govfrontiersin.org
Regulation of Apoptotic Proteins : Aconitine has been shown to induce apoptosis by upregulating pro-apoptotic factors such as Bax, cleaved caspase-3, cleaved caspase-9, and cleaved poly (ADP-ribose) polymerase 1 (PARP1), while decreasing the expression of anti-apoptotic Bcl-2. nih.govfrontiersin.org
Reactive Oxygen Species (ROS) Accumulation : Aconitine can facilitate the accumulation of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequently stimulating the phosphorylation of AMPK, which is linked to cell cycle arrest. frontiersin.org
Cell Cycle Arrest : Some Aconitum alkaloids, including aconitine linoleate, can induce cytotoxicity by arresting the cell cycle at specific phases, such as G0/G1. frontiersin.org Other Aconitum alkaloids, like taipeinine alkaloids, have been shown to block the cell cycle at the G1/S phase. nih.gov
These findings for related Aconitum alkaloids suggest that this compound may similarly exert its cellular effects by influencing these critical pathways involved in cell proliferation and apoptosis, although direct experimental evidence specifically for this compound is needed to confirm these mechanisms.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, NF-κB)
In vitro studies investigating the biological activities of Aconitum ferox species, which contain this compound as a major diterpenoid alkaloid, have indicated modulation of intracellular signaling cascades. Specifically, observations suggest an inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway plantaedb.com. Furthermore, these studies point to protective autophagy occurring through the activation of p53, along with the involvement of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades plantaedb.com. These effects were reported in various cancer cell lines, including MCF-7, HCT-116, and HepG2 plantaedb.com.
The NF-κB signaling pathway is a crucial regulator of gene expression, playing a central role in inflammatory and immune responses, cell proliferation, and apoptosis researchgate.netnih.gov. The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is essential in regulating numerous cellular processes, including inflammation, cell stress response, cell differentiation, cell division, cell proliferation, metabolism, motility, and apoptosis dokumen.pubmdpi.com. While these findings are associated with the Aconitum ferox species and its major constituents, including this compound, they highlight the potential for this compound to contribute to these observed modulatory effects on these critical intracellular signaling pathways.
Chelating Activities of Metal Ions by this compound
As of the current review of scientific literature, specific in vitro studies directly demonstrating the chelating activities of metal ions by this compound have not been readily identified. While the general principle of metal chelation by organic compounds, particularly those with functional groups like hydroxyl, carboxylate, and catecholate moieties, is well-established in various natural products such as flavonoids and plant extracts, direct experimental data for this compound in this regard is not extensively reported jmu.edujeeng.netdrugfuture.com.
Chelating agents are known to form stable complexes with metal ions, which can be crucial in mitigating the harmful effects of excessive metal accumulation and oxidative stress in biological systems jeeng.net. Various in vitro assays, such as the ferrozine (B1204870) method for ferrous ion chelation, are commonly employed to assess the metal-chelating ability of compounds jeeng.netsc.edu. However, the specific capacity of this compound to chelate metal ions requires further dedicated investigation.
Advanced Analytical and Spectroscopic Research Methodologies for Bikhaconitine
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantitative analysis of Bikhaconitine and related Aconitum alkaloids from complex matrices such as plant extracts and biological samples. researchgate.netnih.govresearchcommons.org The method's reliability, reproducibility, and accuracy make it suitable for quality control of Aconitum products. nih.gov
Reversed-phase HPLC, typically employing a C18 column, is the most common approach for the separation of these alkaloids. nih.govnih.govnih.gov Gradient elution is frequently used to achieve optimal separation of the various structurally similar alkaloids present in Aconitum species. researchgate.netnih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate, with the pH adjusted to optimize peak shape and resolution. nih.govnih.govnih.gov Detection is commonly performed using a UV detector, with the wavelength set around 235-240 nm, where the benzoyl chromophore of this compound exhibits significant absorbance. nih.govnih.govresearchgate.net
Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. This includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, validated HPLC methods have shown excellent linearity for Aconitum alkaloids within specific concentration ranges. researchgate.netresearchgate.net
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Bicarbonate or Triethylamine Phosphate pH 3.0) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 235-240 nm |
| Column Temperature | Maintained at a constant temperature (e.g., 45°C) to ensure reproducibility |
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise information about its molecular weight and elemental composition. researchgate.net When coupled with fragmentation techniques (tandem mass spectrometry, MS/MS), it allows for detailed structural characterization, even at trace levels. nih.govnih.govpittcon.org Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used, typically generating the protonated molecule [M+H]+. scielo.br
In MS/MS experiments, the protonated this compound molecule is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For aconitine-type alkaloids, common fragmentation pathways involve the neutral loss of acetic acid (60 Da) from the C8-acetyl group and the loss of benzoic acid (122 Da) from the C14-benzoyl group. researchgate.net The analysis of these fragmentation patterns is crucial for distinguishing between different aconitine-type alkaloids and for confirming the identity of this compound in complex samples. oup.commjcce.org.mk
High-resolution mass spectrometry (HR-MS) further enhances the confidence in identification by providing highly accurate mass measurements, which allows for the determination of the elemental composition of both the parent ion and its fragments. researchgate.netrhhz.net
Table 2: Characteristic Mass Fragments of Aconitine-Type Alkaloids in MS/MS
| Precursor Ion | Fragmentation | Characteristic Neutral Loss |
|---|---|---|
| [M+H]+ | Loss of acetic acid | 60 Da |
| [M+H]+ | Loss of benzoic acid | 122 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and complete structural assignment of this compound. researchgate.netsapub.org It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR spectra provide information about the chemical environment of each proton, their multiplicity (splitting patterns), and their coupling constants, which helps in determining the relative stereochemistry of the molecule. ¹³C NMR spectra reveal the number of different carbon atoms and their chemical nature (e.g., methyl, methylene, methine, quaternary carbons, carbonyls). sioc-journal.cn
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between atoms.
COSY experiments identify proton-proton couplings within the molecule.
HSQC spectra correlate protons with their directly attached carbons.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the positions of ester groups and other substituents.
The chemical shifts observed in the NMR spectra of this compound are compared with those of known, structurally related diterpenoid alkaloids to aid in the structural assignment. sioc-journal.cnresearchgate.netresearchgate.netspectrabase.com
Table 3: Representative ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Aconitine-Type Alkaloids
| Carbon Atom/Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (Benzoyl) | 165 - 167 |
| Carbonyl (Acetyl) | 170 - 172 |
| Aromatic Carbons (Benzoyl) | 128 - 134 |
| Oxygenated Quaternary Carbons | 80 - 95 |
| Oxygenated Methine Carbons | 70 - 90 |
| N-CH₂- | 45 - 50 |
Chromatographic Techniques Coupled with Advanced Detection Methods (e.g., LC-APCI-MSn)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound in intricate mixtures. scielo.br This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. nih.govnih.gov
LC-MS systems often utilize ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. The use of tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) in conjunction with LC allows for the acquisition of structural information on the separated components. oup.com This is particularly valuable for differentiating isomers and identifying unknown alkaloids in plant extracts. nih.gov
For instance, a method using Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI-MS has been developed for the rapid and sensitive analysis of Aconitum alkaloids. nih.gov Such methods can establish chemical fingerprints of herbal materials, which are useful for quality control and authentication. nih.gov The high sensitivity of these techniques makes them ideal for detecting trace amounts of alkaloids in biological fluids, which is important in clinical and forensic investigations. nih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a valuable chiroptical technique used to investigate the stereochemistry of chiral molecules like this compound. nih.govmdpi.com The molecule contains multiple stereocenters, and its biological activity is intrinsically linked to its specific three-dimensional structure. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org
The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.gov For this compound, the benzoyl group acts as a key chromophore. The stereochemistry of functional groups near this chromophore can significantly influence the CD spectrum.
Experimental CD spectra can be compared with those of related compounds with known absolute configurations or with spectra predicted by quantum chemical calculations to confirm the stereochemistry of this compound. kyoto-u.ac.jp CD spectroscopy has been used to confirm the stereochemistry of keto-groups in other diterpenoid alkaloids, demonstrating its utility in this class of compounds. ias.ac.in This technique serves as a complementary method to NMR and X-ray crystallography for the complete stereochemical elucidation of complex natural products.
Future Directions and Emerging Research Avenues for Bikhaconitine
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of complex diterpenoid alkaloids, including Bikhaconitine, involves numerous enzymatic steps, many of which remain uncharacterized. A comprehensive understanding of these pathways is crucial for metabolic engineering and sustainable production. While initial scaffold-forming steps for diterpenoid alkaloids in Aconitum and Delphinium genera have been identified, the complete pathway to specific final products like this compound, which may involve twenty or more enzymatic steps, is still largely unknown. biorxiv.org
Current research highlights the need for further elucidation of the enzymes responsible for the diversification of aconitine (B1665448) alkaloids, despite their shared common biosynthesis pathway. researchgate.net Advances in transcriptomics are being utilized to identify candidate genes involved in the mevalonate (B85504) (MVA) and methylerythritol (MEP) pathways, which are precursors for diterpene alkaloids. nih.gov Key enzymes such as ent-CPP synthases (CPS), ent-kaurene (B36324) synthases (KS), kaurene oxidases (KOX), cyclases, aminotransferases, monooxygenases, methyltransferases, and BAHD acyltransferases have been found to be active in the biosynthesis of C19-diterpene alkaloids in Aconitum. nih.gov
Future efforts will likely focus on:
Targeted Gene Discovery: Utilizing comparative transcriptomics and co-expression analysis to pinpoint genes encoding enzymes specific to this compound's unique structural modifications. biorxiv.orgnih.gov
Enzyme Characterization: Detailed structural and biochemical characterization of newly discovered enzymes to understand their catalytic mechanisms and substrate specificities. nih.govmdpi.com
Pathway Reconstruction: Reconstituting entire biosynthetic pathways in heterologous hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) to confirm gene functions and enable controlled production. mdpi.com
Development of Novel Synthetic Strategies for Complex Aconitane (B1242193) Alkaloids
The structural complexity of aconitane alkaloids, including this compound, presents significant challenges for traditional chemical synthesis. mdpi.comfrontiersin.org Developing novel and efficient synthetic strategies is essential for providing sufficient quantities for research and potential therapeutic development, especially given their low abundance in natural sources. researchgate.net
Future directions in this area include:
Asymmetric Synthesis: Focusing on the development of stereoselective synthetic routes to control the multiple chiral centers present in this compound.
Biocatalysis: Integrating enzymatic reactions into synthetic schemes, leveraging the high specificity and efficiency of enzymes to overcome complex synthetic steps. biorxiv.org
Flow Chemistry and Automation: Exploring continuous flow synthesis and automated platforms to improve reaction efficiency, safety, and scalability.
Fragment-Based and Diversity-Oriented Synthesis: Developing strategies to build diverse this compound analogs from simpler building blocks, facilitating structure-activity relationship studies.
Exploration of Structure-Function Relationships through Advanced Computational Chemistry
Computational chemistry plays a pivotal role in understanding the intricate relationship between the molecular structure of this compound and its biological functions. pnnl.gov This field offers powerful tools for predicting molecular properties, interactions, and reaction mechanisms. pnnl.govmuni.cz
Key areas of future exploration include:
Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict and analyze the binding modes of this compound with potential protein targets, providing insights into its molecular mechanisms. nih.govmdpi.comresearchgate.netkuleuven.be
Quantum Mechanical (QM) Calculations: Applying QM methods to study the electronic structure, reactivity, and spectroscopic properties of this compound, particularly for understanding bond breaking and formation in enzymatic reactions or drug metabolism. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing predictive models that correlate structural features of this compound and its derivatives with their biological activities, guiding the design of novel compounds with improved properties. frontiersin.orgmuni.cz
De Novo Design: Employing computational methods for the de novo design of this compound analogs with desired pharmacological profiles by rigorously exploring chemical compound space. d-nb.info
Investigation of this compound's Interactions with Novel Molecular Targets In Vitro
While some molecular targets of aconitine-type alkaloids have been studied, the precise molecular targets of this compound, especially regarding its diverse pharmacological effects, remain an active area of research. researchgate.netd-nb.info Identifying novel molecular targets is crucial for understanding its mechanisms of action and for developing new therapeutic applications.
Future research will likely involve:
High-Throughput Screening (HTS): Implementing HTS assays to screen this compound against large panels of molecular targets (e.g., receptors, enzymes, ion channels) to identify novel interactions. chemfaces.com
Chemoproteomics: Utilizing activity-based protein profiling and other chemoproteomic approaches to directly identify and characterize proteins that this compound binds to in complex biological systems. nih.govfrontiersin.org
Phenotypic Screening: Conducting cell-based phenotypic screens to identify cellular pathways modulated by this compound, which can then lead to target deconvolution.
Target Validation: Employing genetic (e.g., CRISPR-Cas9) and pharmacological tools to validate the identified targets and confirm their role in this compound's biological effects.
Application of Omics Technologies to this compound Research
The integration of various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) offers a holistic view of biological systems and is increasingly applied in medicinal plant research. metwarebio.commetabolon.comisaaa.orgnih.govnih.govfrontiersin.orgfrontiersin.orgirma-international.org These technologies can provide unprecedented insights into this compound's biosynthesis, metabolism, and mechanisms of action.
Future applications include:
Genomics and Transcriptomics: Sequencing the genomes of this compound-producing Aconitum species to identify all genes involved in its biosynthesis and regulation. Transcriptomic studies can reveal gene expression patterns under different environmental conditions or developmental stages, influencing this compound production. researchgate.netnih.govisaaa.orgnih.govfrontiersin.org
Proteomics: Analyzing the entire protein complement to identify enzymes involved in this compound biosynthesis, modification, and transport, as well as its protein targets. nih.govmetwarebio.comnih.govnih.govfrontiersin.orgbiogenity.com
Metabolomics: Comprehensive profiling of metabolites in Aconitum plants to understand the metabolic flux leading to this compound and to identify novel intermediates or related compounds. metabolon.comisaaa.orgnih.govnih.govfrontiersin.orgbiogenity.comresearchgate.net
Multi-Omics Integration: Combining data from different omics layers using advanced bioinformatics and machine learning approaches to build comprehensive models of this compound's biology, from gene to phenotype. metwarebio.commetabolon.comnih.govnih.govfrontiersin.orgfrontiersin.org
Biotechnological Interventions for Enhanced Production of this compound and Derivatives
The limited natural yield of this compound in plant tissues poses a significant challenge for large-scale availability. researchgate.netnih.gov Biotechnological interventions offer promising avenues for enhanced and sustainable production. nih.govnih.govresearchgate.netresearchgate.netnih.gov
Future strategies include:
Metabolic Engineering of Plant Cell Cultures: Genetically modifying Aconitum cell or organ cultures to enhance the expression of key biosynthetic enzymes, redirect metabolic flux towards this compound synthesis, or block competing pathways. nih.govresearchgate.netmdpi.comebsco.comfrontiersin.orgvdoc.pub
Synthetic Biology in Heterologous Hosts: Reconstituting the entire this compound biosynthetic pathway in microbial hosts (e.g., yeast, bacteria) to achieve high-yield production in controlled fermentation systems. mdpi.comnih.gov This "bottom-up" approach can overcome limitations associated with slow plant growth and complex extraction. nih.gov
CRISPR/Cas9 Gene Editing: Applying precise gene-editing tools in Aconitum plants or cell lines to optimize biosynthetic genes, eliminate undesirable side products, or introduce novel functionalities for derivative production. frontiersin.org
Elicitation Strategies: Developing and optimizing elicitation protocols (using abiotic or biotic stressors) to stimulate this compound production in plant cell cultures or whole plants. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating and purifying Bikhaconitine from natural sources?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR, MS) and comparison with literature data . Reproducibility hinges on documenting solvent ratios, temperature, and stationary/mobile phases in detail .
Q. How can researchers confirm the structural identity of this compound using spectroscopic data?
- Methodological Answer: Combine 1D/2D NMR (e.g., H, C, COSY, HSQC) to map skeletal structure and functional groups. Mass spectrometry (HRMS) confirms molecular weight. Cross-validate with crystallographic data or published spectra from authoritative databases (e.g., PubChem, SciFinder) .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer: Use cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) with dose-response assays (IC50 calculations). Include positive/negative controls and validate results via mitochondrial membrane potential assays or caspase-3 activation tests. Replicate experiments ≥3 times to address biological variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported pharmacological data (e.g., LD50 variability across studies)?
- Methodological Answer: Apply meta-analysis to identify confounding variables (e.g., species-specific metabolism, administration routes). Use statistical models (ANOVA, regression) to assess dose-response relationships. Re-evaluate purity of tested samples via HPLC-UV and control for batch-to-batch variability .
Q. What strategies optimize the synthetic pathway for this compound analogs to enhance bioactivity?
- Methodological Answer: Employ computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., voltage-gated sodium channels). Synthesize analogs via regioselective acetylation or hydroxylation, and validate using in vitro electrophysiology (patch-clamp) . Document reaction conditions (catalysts, solvents) for reproducibility .
Q. How can researchers design robust in vivo studies to evaluate this compound’s neurotoxic mechanisms?
- Methodological Answer: Use rodent models with standardized dosing (mg/kg via intraperitoneal injection). Include sham and positive control groups. Measure biomarkers (e.g., GFAP for neuroinflammation, serum creatine kinase for muscle damage). Apply longitudinal EEG or histopathology to correlate toxicity with temporal effects .
Methodological Guidance for Data Analysis
Q. What statistical approaches are critical for interpreting conflicting results in this compound’s pharmacokinetic studies?
- Answer: Use Bayesian hierarchical models to account for inter-study heterogeneity. Apply sensitivity analysis to test robustness against outliers. Validate findings via bootstrap resampling or Monte Carlo simulations .
Q. How should researchers structure a literature review to address gaps in this compound’s mechanism of action?
- Answer: Follow PRISMA guidelines for systematic reviews. Prioritize peer-reviewed studies from journals with high impact factors (e.g., Journal of Natural Products). Use keyword combinations (e.g., “this compound AND sodium channels”) in PubMed/Scopus. Critically appraise sources using the PICO framework (Population, Intervention, Comparison, Outcome) .
Tables: Key Considerations for Experimental Design
| Aspect | Basic Research | Advanced Research |
|---|---|---|
| Structural Analysis | NMR, MS, UV-Vis | X-ray crystallography, computational modeling |
| Toxicity Screening | Cell viability assays (MTT) | In vivo electrophysiology, biomarker panels |
| Data Validation | Replication (n=3) | Meta-analysis, Bayesian statistics |
| Synthesis Optimization | Column chromatography | Regioselective modification, QSAR studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
